molecular formula C18H18F3N7 B2841797 3-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine CAS No. 2380178-31-2

3-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine

Cat. No.: B2841797
CAS No.: 2380178-31-2
M. Wt: 389.386
InChI Key: NAUZVKAMILQBCQ-UHFFFAOYSA-N
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Description

3-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[1,5-a]pyrazine core, which is a fused heterocyclic system, and is substituted with cyclopropyl, trifluoromethyl, pyridazinyl, and piperazinyl groups. These substituents contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 3-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core and subsequent functionalization with the desired substituents. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and organoboron reagents, which facilitate the coupling of the pyrazolo[1,5-a]pyrazine core with the cyclopropyl and pyridazinyl groups.

Chemical Reactions Analysis

3-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazinyl and pyridazinyl positions, using reagents like alkyl halides or acyl chlorides.

    Trifluoromethylation: The trifluoromethyl group can be introduced or modified using radical trifluoromethylation techniques.

Scientific Research Applications

3-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By binding to these targets, the compound can alter cellular processes and exert its effects.

Comparison with Similar Compounds

3-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-cyclopropyl-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7/c19-18(20,21)15-3-4-16(24-23-15)26-7-9-27(10-8-26)17-14-11-13(12-1-2-12)25-28(14)6-5-22-17/h3-6,11-12H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUZVKAMILQBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=NN=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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